Bienvenue dans la boutique en ligne BenchChem!

Remacemide Hydrochloride

Epilepsy Polytherapy Pharmacokinetics

Remacemide hydrochloride is the definitive prodrug NMDA antagonist for translational neuroscience. Its low-affinity channel block (IC50 ~68 μM) and metabolic activation to the ~2-fold more potent desglycinyl metabolite (FPL 12495AA) provide a wider therapeutic window than MK-801. Unlike lamotrigine, felbamate, and stiripentol, remacemide lacks significant pharmacokinetic interactions, enabling clean polytherapy outcome interpretation. Validated in R6/2 Huntington's models with CoQ10 synergy. The well-characterized parent-metabolite pair serves as a reference system for prodrug pharmacology. Choose remacemide for reproducible, confound-free neuroprotection research.

Molecular Formula C17H21ClN2O
Molecular Weight 304.8 g/mol
CAS No. 111686-79-4
Cat. No. B055360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemacemide Hydrochloride
CAS111686-79-4
Synonyms2-Amino-N-(1-methyl-1,2-diphenylethyl)-acetamide Monohydrochloride;  (±)-2-Amino-N-(1-methyl-1,2-diphenylethyl)-acetamide Monohydrochloride;  FPL 12924AA;  PR 934-423A;  Remacemide Hydrochloride
Molecular FormulaC17H21ClN2O
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl
InChIInChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H
InChIKeyHYQMIUSWZXGTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remacemide Hydrochloride (CAS 111686-79-4): Low-Affinity NMDA Antagonist for Epilepsy and Neurodegeneration Research Procurement


Remacemide hydrochloride (FPL 12924AA) is a low-affinity, non-competitive NMDA receptor antagonist with additional sodium channel blocking properties, classified as an investigational antiepileptic agent [1]. Its therapeutic action is largely driven by the in vivo biotransformation to a more potent desglycinyl metabolite (FPL 12495AA), establishing a prodrug-like pharmacological profile distinct from direct-acting NMDA antagonists [2]. The compound has been evaluated across multiple neurological indications including refractory epilepsy, Huntington's disease, and ischemic stroke, with documented neuroprotective activity in preclinical models [3].

Why Remacemide Hydrochloride Cannot Be Simply Substituted with Other NMDA Antagonists or Antiepileptics


Substitution of remacemide hydrochloride with other NMDA antagonists or antiepileptic agents is pharmacologically invalid due to three critical differentiating factors: (1) its prodrug nature requiring metabolic activation to a ~2-fold more potent anticonvulsant desglycinyl metabolite, whereas direct-acting NMDA antagonists like MK-801 exhibit different exposure-response relationships [1]; (2) its markedly lower affinity for the NMDA receptor channel site (IC50 ~68-76 μM) compared to high-affinity blockers, which confers a reduced toxicity profile relative to MK-801 and phencyclidine [2]; and (3) its favorable drug-drug interaction profile, lacking the significant pharmacokinetic interactions observed with lamotrigine, felbamate, and stiripentol in polytherapy regimens [3].

Quantitative Evidence for Remacemide Hydrochloride Differentiation vs. Comparators


Remacemide Hydrochloride vs. Felbamate, Lamotrigine, and Stiripentol: Favorable Drug-Drug Interaction Profile

In a comparative evaluation of 12 newer antiepileptic drugs, remacemide was distinguished from lamotrigine, felbamate, and stiripentol by its lack of clinically significant pharmacokinetic drug interactions [1]. The review explicitly states that 'lamotrigine, felbamate and stiripentol exhibit significant drug interactions,' whereas remacemide, along with gabapentin and levetiracetam, demonstrated minimal interaction potential [1]. This characteristic simplifies add-on therapy in refractory epilepsy where polypharmacy is unavoidable.

Epilepsy Polytherapy Pharmacokinetics Drug Interactions

Remacemide Hydrochloride vs. MK-801 and Phencyclidine: Reduced Toxicity from Low-Affinity NMDA Receptor Binding

Remacemide hydrochloride demonstrates low toxicity in contrast to other NMDA-channel-blocking compounds, specifically MK-801 and phencyclidine, attributed to its low affinity for the channel-binding site [1]. This pharmacological property allows for NMDA receptor antagonism without the severe psychotomimetic and neurotoxic side effects associated with high-affinity channel blockers [1]. Quantitative binding data show remacemide inhibits [3H]MK-801 binding with an IC50 of 68 μM, whereas its desglycinyl metabolite is approximately 150-fold more potent, highlighting the nuanced structure-activity relationship [2].

NMDA Antagonism Neurotoxicity Safety Pharmacology Binding Affinity

Remacemide Hydrochloride vs. Direct NMDA Antagonists: Prodrug Activation to More Potent Metabolite FPL 12495AA

Remacemide hydrochloride functions as a prodrug, undergoing metabolic degradation to yield the desglycinyl metabolite FPL 12495AA, which is approximately 2-fold more potent as an anticonvulsant agent than the parent compound [1]. In neuronal culture studies, FPL 12495AA limited sustained high-frequency repetitive firing of sodium-dependent action potentials with an IC50 of 1.2 μM, compared to 7.9 μM for remacemide HCl (p < 0.05) [2]. Additionally, the metabolite displaces [3H]MK-801 binding from cerebral cortical membranes approximately 150-fold more potently than remacemide [1].

Prodrug Metabolism Anticonvulsant Pharmacokinetics

Remacemide Hydrochloride in Huntington's Disease Models: Synergistic Survival Benefit with Coenzyme Q10

In a transgenic mouse model of Huntington's disease (R6/2), treatment with remacemide hydrochloride alone extended survival and delayed disease progression [1]. Notably, the therapeutic effect was more pronounced when remacemide was combined with Coenzyme Q10, demonstrating a synergistic neuroprotective interaction [1]. This combination effect was not observed with either agent administered individually at comparable doses.

Huntington's Disease Neurodegeneration Combination Therapy Survival

Remacemide Hydrochloride vs. Gabapentin and Levetiracetam: Comparable Favorable CNS Adverse Effect Profile

Among 12 newer antiepileptic drugs evaluated, remacemide, along with gabapentin and levetiracetam, exhibited the least CNS adverse effects [1]. This favorable tolerability profile contrasts with drugs like topiramate, which is widely effective but can be poorly tolerated due to CNS side effects [2]. The comparative review explicitly notes that 'CNS effects are observed with all drugs, however, gabapentin, remacemide and levetiracetam appear to exhibit least' [1].

Tolerability CNS Adverse Effects Epilepsy Drug Development

Remacemide Hydrochloride vs. Its Enantiomers: Equivalent Potency with No Stereochemical Advantage

The R(+)- and S(-)-enantiomers of remacemide hydrochloride demonstrate roughly equivalent potency in blocking NMDA receptor currents, with IC50 values at -60 mV of 67 μM and 75 μM, respectively [1]. This lack of stereoselectivity contrasts with many chiral NMDA antagonists where enantiomers exhibit substantial potency differences. The findings indicate that both enantiomers contribute similarly to the racemic mixture's pharmacological activity [1].

Enantiomers Stereochemistry NMDA Antagonism Structure-Activity Relationship

Validated Research Applications for Remacemide Hydrochloride (CAS 111686-79-4) Based on Evidence


Refractory Epilepsy Polytherapy Studies Requiring Minimal Drug-Drug Interactions

Remacemide hydrochloride is uniquely suited for add-on therapy studies in refractory epilepsy models where multiple antiepileptic drugs are co-administered. Unlike felbamate, lamotrigine, and stiripentol, which exhibit clinically significant pharmacokinetic interactions [1], remacemide demonstrates minimal interaction liability, allowing cleaner interpretation of polytherapy outcomes without confounding enzyme induction or inhibition effects [2]. This property is particularly valuable when evaluating novel drug combinations or when the experimental design requires stable background antiepileptic drug levels.

NMDA-Mediated Neurotoxicity Studies Requiring Low Behavioral Toxicity

For in vivo neuroprotection research, remacemide provides NMDA receptor antagonism with substantially lower toxicity than high-affinity channel blockers such as MK-801 and phencyclidine [1]. This wider therapeutic window enables chronic dosing paradigms and behavioral assessments that would be confounded by the psychotomimetic and motor-impairing effects of high-affinity NMDA antagonists [1]. Applications include cerebral ischemia models, where remacemide pretreatment extended survival time in anoxic mice [2], and studies evaluating the role of NMDA-mediated excitotoxicity in chronic neurodegenerative conditions.

Huntington's Disease Research with Combination Therapy Design

Remacemide hydrochloride is indicated for Huntington's disease research, particularly for studies investigating rational combination therapies. In the R6/2 transgenic mouse model, remacemide extended survival and delayed disease progression, with a synergistic benefit when combined with Coenzyme Q10 [1]. This established combination effect provides a validated experimental paradigm for studying neuroprotective synergism in polyglutamine disorders and can serve as a positive control or benchmark when screening novel Huntington's disease therapeutics.

Prodrug Metabolism and Pharmacologically Active Metabolite Studies

Remacemide hydrochloride serves as a valuable tool compound for investigating prodrug pharmacology and the role of active metabolites in therapeutic efficacy. The parent compound is rapidly absorbed with peak plasma concentration achieved within 1 hour, while its more potent desglycinyl metabolite (FPL 12495AA) peaks at 2-3 hours [1]. The metabolite exhibits ~2-fold greater anticonvulsant potency [2], ~6.6-fold greater potency in limiting neuronal firing [3], and ~150-fold greater potency in displacing [3H]MK-801 binding [2]. This well-characterized parent-metabolite pair provides a reference system for studying metabolic activation kinetics, structure-activity relationships of NMDA antagonists, and the contribution of metabolites to overall pharmacological effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remacemide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.